3-(Oxan-4-ylmethylsulfamoyl)benzoic acid
Description
3-(Oxan-4-ylmethylsulfamoyl)benzoic acid is a sulfonamide derivative featuring a benzoic acid backbone with a sulfamoyl group (-SO₂NH-) at the 3-position. The sulfamoyl nitrogen is substituted with an oxan-4-ylmethyl group, where "oxan" refers to tetrahydropyran (a six-membered oxygen-containing heterocycle).
Properties
IUPAC Name |
3-(oxan-4-ylmethylsulfamoyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c15-13(16)11-2-1-3-12(8-11)20(17,18)14-9-10-4-6-19-7-5-10/h1-3,8,10,14H,4-7,9H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXMQVISKOBQOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CNS(=O)(=O)C2=CC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Substituent Variations on the Sulfamoyl Group
4-(N-(4-Methoxyphenyl)sulfamoyl)benzoic Acid
- Structure : The sulfamoyl group is attached to a 4-methoxyphenyl substituent at the 4-position of benzoic acid.
- Key Differences :
3-(N-(4-(Benzyloxy)phenyl)sulfamoyl)benzoic Acid
- Structure : Features a benzyloxy-substituted phenyl group on the sulfamoyl nitrogen, with the sulfamoyl group at the 3-position of benzoic acid.
- Key Differences :
- The benzyloxy group introduces bulkier aromaticity, likely reducing solubility in aqueous media compared to the oxan-4-ylmethyl group.
- Similarity score: 0.95 .
4-(N-(4-Ethoxyphenyl)sulfamoyl)benzoic Acid
- Structure : Ethoxy (-OCH₂CH₃) substituent on the phenyl ring.
- Key Differences :
- The ethoxy group may confer moderate lipophilicity, intermediate between methoxy and benzyloxy groups.
Substituent Position on the Benzoic Acid Backbone
- 3-Substituted vs. 4-Substituted Derivatives: 3-(Oxan-4-ylmethylsulfamoyl)benzoic Acid: The sulfamoyl group at the 3-position may sterically hinder interactions with biological targets compared to 4-substituted isomers.
Functional Group Variations
- Sulfooxy (-OSO₃H) vs. Sulfamoyl (-SO₂NH-) Groups :
Physicochemical Properties (Inferred from Analogues)
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
